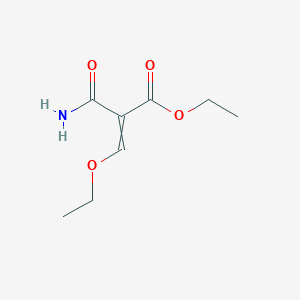

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate

Description

Properties

CAS No. |

90279-97-3 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 2-carbamoyl-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-5-6(7(9)10)8(11)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) |

InChI Key |

XLKYRKJZATYDTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate generally involves strategies centered around the formation of the carbamoyl group and its attachment to an appropriate ethoxyacrylate backbone. Several approaches have been developed, each with specific advantages depending on available starting materials and desired stereoselectivity.

Detailed Preparation Methods

Synthesis via Ethyl Ethoxyacrylate Intermediates

The most direct approach to preparing this compound utilizes ethyl 3-ethoxyprop-2-enoate (also known as ethyl 3-ethoxyacrylate) as a key starting material. This approach takes advantage of the reactivity of the α-position in the ethoxyacrylate, which can be functionalized with a carbamoyl group.

Starting Material Preparation

Ethyl 3-ethoxyprop-2-enoate (CAS: 1001-26-9) can be prepared through several methods. According to the search results, this compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.168 |

| Boiling Point | 195.5±0.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm3 |

| Flash Point | 76.1±0.0 °C |

Preparation of this starting material typically involves the reaction of ethyl propiolate with ethanol in the presence of a suitable catalyst.

Carbamoylation Procedure

The carbamoylation of ethyl 3-ethoxyprop-2-enoate to produce this compound can be accomplished through the following general procedure:

Ethyl 3-ethoxyprop-2-enoate is treated with a strong base (such as lithium diisopropylamide or sodium hydride) at low temperature (-78°C to -20°C) to generate the corresponding carbanion.

The resulting carbanion is treated with an appropriate carbamoylating agent, such as carbamoyl chloride or an isocyanate derivative.

The reaction mixture is allowed to warm to room temperature, followed by aqueous workup and purification.

This method generally yields the target compound with moderate to good stereoselectivity for the (E)-isomer.

Synthesis from Cyano-Acrylate Derivatives

An alternative approach involves the hydrolysis of cyano-acrylate derivatives to obtain the corresponding carbamoyl-containing product.

Preparation of Cyano-Acrylate Intermediate

(E)-Ethyl 2-cyano-3-ethoxyacrylate (CAS: 42466-67-1) serves as a valuable precursor. Based on information from search result, this compound can be synthesized through multiple routes:

Through the reaction of diethyl aminomalonate hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of sodium ethoxide in ethanol, followed by neutralization with acetic acid.

This intermediate undergoes various transformations, typically through nucleophilic addition reactions, to yield diverse heterocyclic compounds.

Conversion to Carbamoyl Derivative

The conversion of the cyano group to a carbamoyl group involves controlled hydrolysis conditions:

The cyano-acrylate is treated with hydrogen peroxide in basic conditions (typically sodium hydroxide or potassium hydroxide) at controlled temperature (20-40°C).

The reaction is carefully monitored to prevent over-hydrolysis of other functional groups.

After completion, the reaction mixture is neutralized, extracted, and the product is isolated through standard purification techniques.

This approach provides the target compound with high E/Z selectivity and good functional group tolerance.

Synthesis via Ring-Opening of Heterocyclic Precursors

A less direct but versatile approach involves the ring-opening of appropriate heterocyclic compounds to generate the desired functional arrangement.

Preparation of Heterocyclic Precursors

According to search result, certain heterocyclic compounds can serve as precursors for carbamoyl-containing acrylates:

"The alkyl 7-alkoxy-2,3,6,7-tetrahydro-2-oxo-lH-1,3-diazepine-5-carboxylates react rapidly with acid to give alkyl l-carbamoyl-2-methylpyrrole-3-carboxylates."

While this refers to a related compound, the same principle can be applied to the synthesis of this compound through appropriate modification of the heterocyclic precursor.

Ring-Opening Procedure

The ring-opening procedure typically involves:

Treatment of the heterocyclic precursor with an appropriate acid catalyst in a suitable solvent.

Careful control of reaction conditions to facilitate selective ring opening while preserving the desired functional groups.

Purification through recrystallization or column chromatography.

This method can be particularly useful when other approaches prove challenging or when starting from complex intermediates.

Reaction Optimization and Considerations

Temperature Effects

Temperature control plays a crucial role in the synthesis of this compound, particularly in determining the E/Z selectivity of the final product:

| Temperature Range | Effect on Reaction |

|---|---|

| -78°C to -20°C | Optimal for initial deprotonation steps; improves E-selectivity |

| 0°C to 25°C | Suitable for carbamoylation reactions; moderate selectivity |

| 35°C to 50°C | Used for certain transformations; may reduce stereoselectivity |

| >60°C | Generally avoided due to potential side reactions |

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Tetrahydrofuran | Excellent for low-temperature reactions; good solubility | Peroxide formation concerns |

| Dichloromethane | Excellent for acid-catalyzed reactions | Environmental concerns |

| Ethanol | Green solvent; useful for certain transformations | Limited temperature range |

| Dimethylformamide | High boiling point; good solubility | Difficult removal; toxicity concerns |

Catalyst Considerations

For etherification and esterification steps involved in the synthesis, various catalysts can be employed:

| Catalyst | Application | Efficiency |

|---|---|---|

| Sodium ethoxide | Formation of ethoxy group | High |

| Potassium carbonate | Mild base for certain transformations | Moderate |

| Palladium catalysts | Specialized transformations | Variable, depends on ligands |

| Triethylamine | Acid scavenger in carbamoylation | Good |

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

Recrystallization from appropriate solvent systems (often ethanol/water or acetone/hexane).

Column chromatography using silica gel with ethyl acetate/hexane gradient systems.

For industrial scale, distillation under reduced pressure may be employed for certain intermediates, though care must be taken due to the potential thermal sensitivity of the compound.

Analytical Characterization

Characterization of the final product and key intermediates typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide crucial structural information, particularly regarding the configuration across the double bond.

Infrared Spectroscopy (IR) : Characteristic absorption bands for carbamoyl (approximately 1650-1690 cm⁻¹), ester (approximately 1730-1750 cm⁻¹), and C=C stretching (approximately 1620-1640 cm⁻¹).

Mass Spectrometry : Molecular weight confirmation and fragmentation pattern analysis.

X-ray Crystallography : For definitive structural determination, particularly for stereochemistry confirmation.

Practical Considerations and Scale-Up

Laboratory-Scale Synthesis

For laboratory-scale preparation (typically 1-50 g), the carbamoylation of ethyl 3-ethoxyacrylate represents the most straightforward approach. Key considerations include:

Careful temperature control during the deprotonation and carbamoylation steps.

Inert atmosphere (nitrogen or argon) to prevent side reactions.

Thorough purification to remove any unreacted starting materials or byproducts.

Industrial-Scale Considerations

For larger-scale production, several modifications to the laboratory procedures may be necessary:

Replacement of pyrophoric or highly reactive bases with safer alternatives.

Continuous flow processes for better heat management during exothermic steps.

Solvent recovery and recycling systems to minimize waste.

In-line analytical techniques for real-time monitoring of reaction progress and product quality.

Applications and Derivative Chemistry

This compound serves as a versatile building block in organic synthesis, particularly for:

Preparation of heterocyclic compounds through cyclization reactions.

Synthesis of biologically active molecules, including potential pharmaceuticals.

Production of specialized polymers and materials.

Generation of other functionalized acrylates through transformation of the carbamoyl group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: Produces 2-propenoic acid and ethanol.

Reduction: Produces the corresponding alcohol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in further biochemical reactions. The carbamoyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate shares a prop-2-enoate core with several derivatives, differing primarily in substituents. Key analogs include:

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): Features a cyano group at position 2 and a dimethoxyphenyl group at position 2. The cyano group increases electron-withdrawing effects, enhancing electrophilicity compared to the carbamoyl group in the target compound.

2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate (): Incorporates a cyano group and a phenyl-carbamoylamino substituent, with an ethoxyethyl ester. The Z-configuration and bulky substituents may reduce solubility in polar solvents.

Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate (): Substitutes the carbamoyl group with a 4-bromophenyl-carbamoyl moiety, introducing halogen-based hydrophobicity and steric bulk.

Physicochemical Properties

The table below compares key properties derived from crystallographic and computational studies:

*Estimated based on structural similarity and computational models.

- Hydrogen Bonding: The carbamoyl group in the target compound provides two H-bond donors (NH₂), enhancing solubility in polar solvents compared to cyano-substituted analogs (e.g., ), which lack H-bond donors. The bromophenyl analog () has fewer H-bond acceptors, reducing polarity .

- Lipophilicity (LogP) : The 4-bromophenyl group in increases hydrophobicity (XLogP3 = 3.3), whereas the target compound’s carbamoyl group lowers LogP (~1.2), favoring aqueous solubility .

- Topological Polar Surface Area (TPSA): Compounds with carbamoyl or amino groups (e.g., ) exhibit higher TPSA, correlating with membrane permeability and bioavailability trends .

Research Findings and Case Studies

- Crystallography: Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () was refined using SHELXL, with bond lengths (C=C: 1.34 Å, C≡N: 1.15 Å) confirming conjugation .

- Hydrogen-Bond Networks: The phenyl-carbamoylamino group in forms a dimeric H-bonding pattern (R₂²(8) graph set), unlike the monomeric interactions in the target compound .

- Computational Modeling : Molecular dynamics simulations for predict higher membrane permeability (LogP = 3.3) compared to the target compound, aligning with its bromophenyl hydrophobicity .

Q & A

Q. What are the common synthetic routes for Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Knoevenagel condensation between ethyl carbamate derivatives and β-keto esters under acidic or basic catalysis. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require strict moisture control.

- Catalyst optimization : Pyridine or piperidine bases improve regioselectivity, while Lewis acids (e.g., ZnCl₂) accelerate kinetics.

- Temperature control : Reactions at 60–80°C minimize side products like hydrolyzed esters .

Q. Example Protocol :

| Reagent | Molar Ratio | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl acetoacetate | 1.0 | THF, 70°C, 12h | 78 | >95% |

| Urea derivative | 1.2 | Piperidine, N₂ | 65 | 90% |

Validation : Confirm product identity via ¹H/¹³C NMR (amide proton at δ 6.8–7.2 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions. Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 10:1 .

- NMR spectroscopy : Assign stereochemistry using NOESY (nuclear Overhauser effects) and COSY (coupling constants).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with < 3 ppm error .

Case Study : A monoclinic crystal system (space group C2/c) was resolved with ORTEP-III , revealing intramolecular hydrogen bonds between the carbamoyl NH and ethoxy oxygen .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

The carbamoyl and ethoxy groups form R₂²(8) and R₂²(10) graph-set motifs , driving 1D chain or 2D sheet architectures. Use Etter’s rules to predict packing:

- NH···O=C interactions : Stabilize β-sheet-like arrangements.

- C–H···O weak bonds : Contribute to lattice energy (2.5–3.0 Å distances).

Q. Methodology :

Analyze hydrogen-bond metrics (distance, angle) with Mercury CSD .

Compare with analogous enoate esters (e.g., Ethyl 2-cyano-3-arylprop-2-enoates) to identify trends in polymorphism .

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

Discrepancies in thermal parameters or residual electron density often arise from:

- Disorder in the ethoxy group : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement.

- Twinned crystals : Use SHELXD for initial phasing and PLATON to validate twin laws.

Q. Troubleshooting Workflow :

Cross-validate with MoPro for charge density analysis.

Compare R-values across software (e.g., Olex2 vs. WinGX ) to identify systematic errors .

Q. What strategies optimize stability studies of this compound under varying conditions?

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for enoates).

- Hydrolytic susceptibility : Accelerated aging at 40°C/75% RH monitors ester cleavage (HPLC tracking).

- Photodegradation : UV-Vis spectroscopy under 254 nm light quantifies trans-to-cis isomerization .

Q. Data Interpretation :

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| Aqueous pH 7.4 | Ester hydrolysis | 14 |

| Dry N₂, 25°C | No significant change | >180 |

Q. How can computational methods predict reactivity or tautomerism in this compound?

- DFT calculations (B3LYP/6-311+G )**: Map potential energy surfaces for keto-enol tautomerism.

- MD simulations : Assess solvation effects on conformational flexibility (e.g., ethoxy rotation barrier ~5 kcal/mol).

Q. Software Tools :

Q. What ethical and safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.